Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is favored for its high yield, eco-friendliness, and rapid reaction times.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the direct condensation of carboxylic acids and amines at high temperatures. This method, while effective, requires careful control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), specific solvents like dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Investigated for its potential in treating Alzheimer’s disease and diabetes.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
824938-54-7 |
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Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[2-(hexylamino)-2-oxoethyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C15H22N2O2S/c1-2-3-4-7-10-16-14(18)11-17-15(19)12-8-5-6-9-13(12)20/h5-6,8-9,20H,2-4,7,10-11H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
GLTXGISLDUFFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CNC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
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